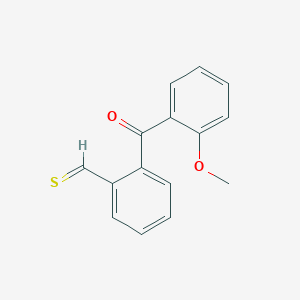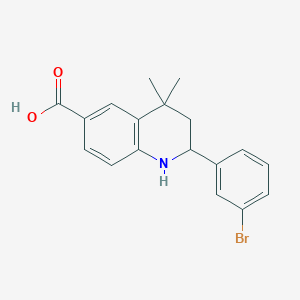
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and a carboxylic acid group attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, which involves the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound is used as a probe to investigate biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 2-(4-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 2-(3-Chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H18BrNO2 |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H18BrNO2/c1-18(2)10-16(11-4-3-5-13(19)8-11)20-15-7-6-12(17(21)22)9-14(15)18/h3-9,16,20H,10H2,1-2H3,(H,21,22) |
Clave InChI |
RESYDPFIJYYXEK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(NC2=C1C=C(C=C2)C(=O)O)C3=CC(=CC=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


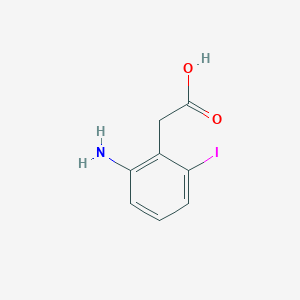
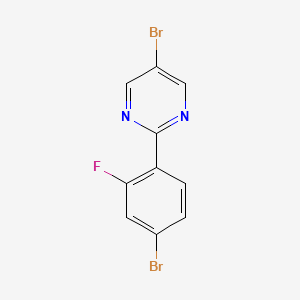
![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13089693.png)
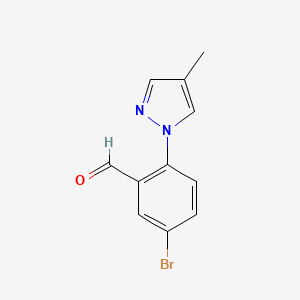
![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)
![(Z)-tert-Butyl 2-(((1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B13089715.png)
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)
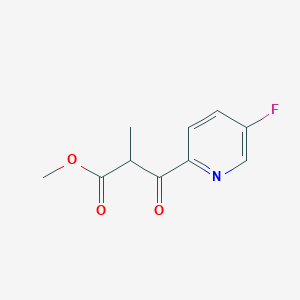
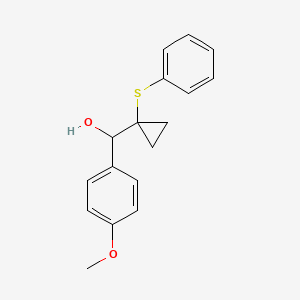
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
